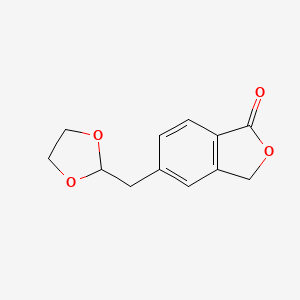

5-(1,3-dioxolan-2-ylmethyl)-3H-2-benzofuran-1-one

Cat. No. B8664635

M. Wt: 220.22 g/mol

InChI Key: OWEOZKBRNNMRCC-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08673920B2

Procedure details

A three-neck 5 L round bottomed flask equipped with a stir bar, firestone valve, thermocouple, condenser and heating mantle was charged with tri-t-butyl phosphonium tetrafluoroborate (500 mg, 1.72 mmol), palladium (II) acetate (250 mg, 1.1 mmol) and 5-bromo-2-benzofuran-1(3H)-one (100 g, 469 mmol). DMF (1.88 L) was added to the flask, and the mixture was degassed three times by alternating vacuum and nitrogen purge. Commercially available bromo(1,3-dioxolan-2-ylmethyl)zinc solution (1.033 L, 516 mmol) was added via canula and the mixture was again degassed three times. The mixture was then heated at 85° C. for 5 h. Analysis by HPLC-MS indicated the reaction was not complete. The mixture was stirred at 85° C. for 5 more h. The mixture was then allowed to return to room temperature for overnight. 2-methylTHF (2 L) and brine were added, and the mixture was stirred for 5 min. The layers were separated and the aqueous layer was extracted again with 2-methylTHF. The organic layers were combined, washed three times with brine (4 L each), dried over MgSO4, filtered, and concentrated. The crude product was purified by flash chromatography (1.5 kg silica cartridge), eluting with 0-20% ethyl acetate in dichloromethane to afford 5-(1,3-dioxolan-2-ylmethyl)-2-benzofuran-1(3H)-one. MS: m/z 221 (M+1)+.

Identifiers

|

REACTION_CXSMILES

|

F[B-](F)(F)F.C([PH+](C(C)(C)C)C(C)(C)C)(C)(C)C.Br[C:20]1[CH:29]=[CH:28][C:23]2[C:24](=[O:27])[O:25][CH2:26][C:22]=2[CH:21]=1.Br[Zn][CH2:32][CH:33]1[O:37][CH2:36][CH2:35][O:34]1>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.CN(C=O)C>[O:34]1[CH2:35][CH2:36][O:37][CH:33]1[CH2:32][C:20]1[CH:29]=[CH:28][C:23]2[C:24](=[O:27])[O:25][CH2:26][C:22]=2[CH:21]=1 |f:0.1,4.5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

500 mg

|

|

Type

|

reactant

|

|

Smiles

|

F[B-](F)(F)F.C(C)(C)(C)[PH+](C(C)(C)C)C(C)(C)C

|

|

Name

|

|

|

Quantity

|

100 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC2=C(C(OC2)=O)C=C1

|

|

Name

|

|

|

Quantity

|

250 mg

|

|

Type

|

catalyst

|

|

Smiles

|

C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

|

Step Two

|

Name

|

|

|

Quantity

|

1.033 L

|

|

Type

|

reactant

|

|

Smiles

|

Br[Zn]CC1OCCO1

|

Step Three

|

Name

|

|

|

Quantity

|

1.88 L

|

|

Type

|

solvent

|

|

Smiles

|

CN(C)C=O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

85 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was stirred at 85° C. for 5 more h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A three-neck 5 L round bottomed flask equipped with a stir bar, firestone valve

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

thermocouple, condenser and heating mantle

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the mixture was degassed three times

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purge

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the mixture was again degassed three times

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

2-methylTHF (2 L) and brine were added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture was stirred for 5 min

|

|

Duration

|

5 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The layers were separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous layer was extracted again with 2-methylTHF

|

WASH

|

Type

|

WASH

|

|

Details

|

washed three times with brine (4 L each)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over MgSO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude product was purified by flash chromatography (1.5 kg silica cartridge)

|

WASH

|

Type

|

WASH

|

|

Details

|

eluting with 0-20% ethyl acetate in dichloromethane

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O1C(OCC1)CC1=CC2=C(C(OC2)=O)C=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |